molecular formula C17H25N3O B6504491 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea CAS No. 1396803-48-7

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea

Cat. No.: B6504491
CAS No.: 1396803-48-7
M. Wt: 287.4 g/mol
InChI Key: KIAOWDWHFLCICQ-UHFFFAOYSA-N
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Description

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea is an organic compound with a complex structure that includes a benzyl group, a methylamino group, and a tert-butylurea moiety

Preparation Methods

The synthesis of 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(benzyl(methyl)amino)but-2-yne, which is then reacted with tert-butyl isocyanate to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-3-tert-butylurea include:

Properties

IUPAC Name

1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-tert-butylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-17(2,3)19-16(21)18-12-8-9-13-20(4)14-15-10-6-5-7-11-15/h5-7,10-11H,12-14H2,1-4H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAOWDWHFLCICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC#CCN(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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